4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester
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Overview
Description
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired functional groups are introduced at each step. Common synthetic routes may include:
Cyclization reactions: to form the cyclopenta[b]thiophene core.
Esterification reactions: to introduce the ethyl ester group.
Substitution reactions: to attach the 3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy) group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography and recrystallization.
Scale-up processes: to transition from laboratory-scale synthesis to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield carboxylic acids or ketones.
Reduction: may yield alcohols or alkanes.
Substitution: may yield halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interacting with cellular pathways: Affecting processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester may include other cyclopenta[b]thiophene derivatives with different functional groups. Examples include:
4H-Cyclopenta(b)thiophene-2-carboxylic acid derivatives: with various ester or amide groups.
Substituted cyclopenta[b]thiophenes: with different alkyl or aryl groups.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
85462-77-7 |
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Molecular Formula |
C17H27NO4S |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
ethyl 3-[3-(tert-butylamino)-2-hydroxypropoxy]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H27NO4S/c1-5-21-16(20)15-14(12-7-6-8-13(12)23-15)22-10-11(19)9-18-17(2,3)4/h11,18-19H,5-10H2,1-4H3 |
InChI Key |
CYYGWOYIZFGDFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCC2)OCC(CNC(C)(C)C)O |
Origin of Product |
United States |
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